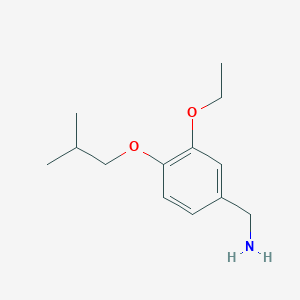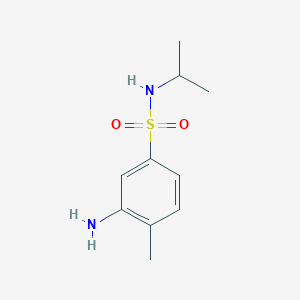
N-(3-Aminophenyl)-2-ethoxybenzamide
Descripción general
Descripción
“N-(3-Aminophenyl)-2-ethoxybenzamide” likely belongs to the class of organic compounds known as anilides . Anilides are organic compounds containing an anilide functional group, which is characterized by an acyl group (R-C=O) substituted with an aniline (R-NH2) .
Molecular Structure Analysis
The molecular structure of similar compounds like “N-(3-Aminophenyl)propanamide” has been studied . The molecular formula of “N-(3-Aminophenyl)propanamide” is C9H12N2O, with an average mass of 164.204 Da and a monoisotopic mass of 164.094955 Da .Aplicaciones Científicas De Investigación
Molecular Interactions and Structure Analysis
N-(3-Aminophenyl)-2-ethoxybenzamide's structural properties and intermolecular interactions offer insights into its potential applications in scientific research. Studies on similar compounds have highlighted their significance in understanding molecular geometry and the influence of intermolecular interactions on crystal packing. For instance, the analysis of molecular structure through X-ray diffraction and DFT calculations provides a foundational basis for exploring the substance's applications in material science and pharmacology. Such insights are crucial for designing drugs with optimized efficacy and reduced side effects by understanding the molecular basis of drug-receptor interactions (Karabulut et al., 2014).
Antioxidant Activity and Electrochemical Oxidation
Research on amino-substituted benzamide derivatives, closely related to this compound, has revealed their potential as powerful antioxidants. These compounds can act as free radical scavengers, a property that is highly beneficial in preventing oxidative stress-related diseases. Electrochemical studies have provided insights into their oxidation mechanisms, which is pivotal for understanding how these compounds can neutralize harmful oxidative species in biological systems (Jovanović et al., 2020).
Pharmacological Implications
The synthesis and pharmacological evaluation of benzamide derivatives, including those structurally related to this compound, have been a significant area of research. These compounds have been investigated for their potential therapeutic applications, such as in the treatment of viral infections and as gastroprokinetic agents. Their activity against specific viruses and their ability to influence gastrointestinal motility highlight the diverse pharmacological applications of benzamide derivatives. This research underscores the potential of this compound in developing new therapeutic agents (Yao et al., 2019).
Material Science Applications
The study of this compound and related compounds extends into material science, where their molecular and crystal structure properties can inform the development of new materials. For example, understanding the herringbone array of hydrogen-bonded ribbons in benzamide derivatives aids in the design of materials with specific mechanical properties or drug delivery systems. These applications are particularly relevant in the development of nanomaterials and polymers with customized properties for medical and technological uses (Pagola & Stephens, 2009).
Propiedades
IUPAC Name |
N-(3-aminophenyl)-2-ethoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-2-19-14-9-4-3-8-13(14)15(18)17-12-7-5-6-11(16)10-12/h3-10H,2,16H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQNSFOGEIFNZCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-(Adamantan-1-yl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid](/img/structure/B3174320.png)


![1-[4-(2,2,2-Trifluoroethoxy)phenyl]propan-1-amine](/img/structure/B3174345.png)



![[2-(1H-imidazol-1-yl)pyridin-4-yl]methanamine](/img/structure/B3174392.png)


